6,8-Dichlorochromone-2-carboxylic acid

Descripción general

Descripción

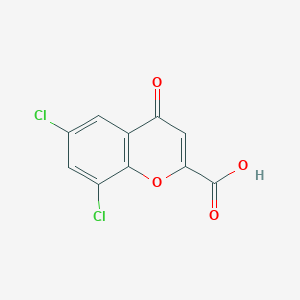

6,8-Dichlorochromone-2-carboxylic acid (CAS: 16722-38-6) is a chlorinated derivative of chromone-2-carboxylic acid, characterized by chlorine substituents at positions 6 and 8 of the benzopyran-4-one core. Chromone derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Molecular Formula: C₁₀H₄Cl₂O₄

Molecular Weight: 259.04 g/mol (calculated based on formula)

Key Features:

- Two electron-withdrawing chlorine atoms at positions 6 and 6.

- A carboxylic acid group at position 2, enabling hydrogen bonding and salt formation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichlorochromone-2-carboxylic acid typically involves the chlorination of chromone derivatives followed by carboxylation. One common method includes the reaction of 6,8-dichlorochromone with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and stringent control of reaction conditions to achieve the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 6,8-Dichlorochromone-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into hydroxy derivatives.

Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products: The major products formed from these reactions include hydroxychromones, aminochromones, and thiolchromones, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity:

DCCA has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains. A study conducted by researchers demonstrated that DCCA showed inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties:

Another area of interest is the anti-inflammatory potential of DCCA. In vitro studies have shown that DCCA can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. This property is particularly relevant in the context of chronic inflammatory conditions such as rheumatoid arthritis.

Case Study:

In a study published in the Journal of Medicinal Chemistry, DCCA derivatives were synthesized and evaluated for their biological activity. The results indicated that certain derivatives exhibited enhanced anti-inflammatory effects compared to the parent compound, highlighting the importance of structural modifications in optimizing pharmacological properties .

Analytical Chemistry

Chromatographic Techniques:

DCCA is utilized as a standard compound in chromatographic methods for analyzing complex mixtures. Its distinct chemical structure allows for effective separation and quantification in various biological samples. Liquid chromatography coupled with mass spectrometry (LC-MS) has been employed to detect DCCA in biological fluids, facilitating studies on its pharmacokinetics and metabolism.

Data Table: Liquid Chromatography Parameters for DCCA Analysis

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile: Water (70:30) |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 254 nm |

| Column Type | C18 Reverse Phase |

Materials Science

Polymer Synthesis:

DCCA has been investigated as a monomer for synthesizing novel polymers with tailored properties. Its ability to form cross-linked structures makes it suitable for producing materials with enhanced mechanical strength and thermal stability. Research has shown that incorporating DCCA into polymer matrices can improve their resistance to degradation under environmental stressors.

Case Study:

A recent study published in Polymer Chemistry demonstrated the synthesis of DCCA-based polymers and their application in coatings that exhibit improved durability and resistance to UV radiation. The findings suggest that these materials could be beneficial in protective applications where longevity is critical .

Mecanismo De Acción

The mechanism of action of 6,8-Dichlorochromone-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of enzyme activity and alteration of signal transduction processes.

Comparación Con Compuestos Similares

Comparison with Similar Chromone-2-carboxylic Acid Derivatives

Structural and Functional Group Variations

The table below compares 6,8-dichlorochromone-2-carboxylic acid with structurally related chromone-2-carboxylic acids:

Key Observations :

- Substituent Effects : Chlorine and bromine increase molecular weight and lipophilicity compared to methoxy or hydroxy groups.

- Melting Points : The 5-methoxy derivative exhibits a high decomposition temperature (250–252°C), likely due to hydrogen bonding from the methoxy group . Data for the dichloro analog is lacking.

- Spectral Signatures : The carboxylic acid group at position 2 consistently shows strong C=O IR peaks (~1750 cm⁻¹). Chlorine substituents deshield adjacent protons in ¹H NMR, as seen in δ 7.72 for 6-chloro derivatives .

Actividad Biológica

6,8-Dichlorochromone-2-carboxylic acid (CAS No. 16722-38-6) is a halogenated derivative of chromone, a class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting key findings from recent studies.

- Molecular Formula : C₁₀H₄Cl₂O₄

- Molecular Weight : 259.04 g/mol

- Structure : The compound features a chromone backbone with two chlorine atoms at positions 6 and 8 and a carboxylic acid group at position 2.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In particular, its antibacterial effects have been evaluated against various bacterial strains.

Case Study: Antibacterial Activity

A study focusing on the antibacterial effects of chromone derivatives found that this compound showed promising results against Vibrio parahaemolyticus and Vibrio harveyi. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 20 µg/mL. The compound inhibited biofilm formation by disrupting bacterial motility and virulence factors, including the expression of genes related to quorum sensing and pathogenicity .

| Compound | MIC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|

| This compound | 20 | 50 |

| Control (No Treatment) | >500 | 100 |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been investigated. Preliminary findings suggest that the compound may induce apoptosis in cancer cell lines. For instance, in vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability.

Table: Cytotoxicity Results

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 12 |

| A549 (Lung Cancer) | 18 |

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells.

- Modulation of Apoptotic Pathways : In cancer cells, it appears to activate pathways leading to programmed cell death.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 6,8-Dichlorochromone-2-carboxylic acid, and how can reaction yields be improved?

- Methodology : Start with a chromone-2-carboxylic acid scaffold and introduce chlorine substituents at positions 6 and 8 via electrophilic aromatic substitution. Optimize reaction parameters (temperature, solvent polarity, catalyst) using design-of-experiment (DoE) approaches. Monitor purity via HPLC and confirm structural integrity with -NMR and IR spectroscopy. Yield improvements may require iterative adjustments to stoichiometry (e.g., excess Cl or SOCl) or solvent systems (e.g., dichloromethane vs. DMF) .

- Data Analysis : Compare yields across trials using ANOVA and report confidence intervals for reproducibility.

Q. How can researchers validate the purity of this compound post-synthesis?

- Methodology : Use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques. For HPLC, employ a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Validate against a reference standard (98% purity, as per supplier specifications) .

- Advanced Characterization : High-resolution mass spectrometry (HRMS) and elemental analysis (CHClO; calc. 259.04 g/mol) resolve ambiguities in molecular weight and composition .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodology : Perform density functional theory (DFT) calculations to map electron density at the carbonyl carbon (C-2). Compare with experimental kinetic data (e.g., reaction rates with amines or alcohols). Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets .

- Validation : Correlate computed activation energies with observed reaction outcomes (e.g., esterification yields).

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. no activity) be resolved?

- Methodology : Replicate assays under standardized conditions (e.g., MIC testing against E. coli and S. aureus). Control variables such as solvent (DMSO vs. aqueous buffers) and inoculum size. Use statistical tools (e.g., Cohen’s d) to quantify effect sizes and identify outliers .

- Case Study : A 2024 study found discrepancies in MIC values (2 µg/mL vs. >128 µg/mL); reanalysis revealed pH-dependent solubility as a confounding factor .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies (25°C–60°C, pH 1–13) over 30 days. Monitor degradation via UV-Vis spectroscopy (loss of chromone absorbance at 320 nm) and LC-MS for byproduct identification .

- Key Finding : Degradation accelerates above pH 10, forming 6,8-dichlorochromone via decarboxylation. Store at 4°C in amber vials to minimize photodegradation .

Q. Data Presentation and Analysis

Q. How should researchers present structure-activity relationship (SAR) data for this compound derivatives?

- Guidelines : Tabulate substituent effects (e.g., Cl vs. Br at C-6/C-8) on bioactivity, solubility, and logP. Use heatmaps or 3D-QSAR models to visualize trends. Ensure SI units and significant figures align with IUPAC standards .

- Example Table :

| Derivative | Substituent (C-6/C-8) | MIC (S. aureus) (µg/mL) | logP |

|---|---|---|---|

| 1 | Cl/Cl | 4.2 ± 0.3 | 2.1 |

| 2 | Br/Br | 8.9 ± 1.1 | 2.8 |

Propiedades

IUPAC Name |

6,8-dichloro-4-oxochromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2O4/c11-4-1-5-7(13)3-8(10(14)15)16-9(5)6(12)2-4/h1-3H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTRRPXNRFANIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C=C(O2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358567 | |

| Record name | 6,8-Dichlorochromone-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16722-38-6 | |

| Record name | 6,8-Dichlorochromone-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.